molecular formula C4H12ClNO B8516510 N-Hydroxy-sec-butylammonium chloride CAS No. 79089-13-7

N-Hydroxy-sec-butylammonium chloride

Cat. No.: B8516510
CAS No.: 79089-13-7
M. Wt: 125.60 g/mol
InChI Key: OWRSUOXDWWWFDH-UHFFFAOYSA-N
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Description

N-Hydroxy-sec-butylammonium chloride is a quaternary ammonium compound (QAC) characterized by a hydroxyl group (-OH) attached to the ammonium nitrogen and a sec-butyl alkyl chain. QACs are widely used as antimicrobial agents, surfactants, and research chemicals due to their cationic nature and ability to disrupt microbial membranes . The hydroxyl group in this compound may enhance solubility in polar solvents, while the branched sec-butyl chain could influence its steric and hydrophobic interactions compared to linear-chain analogs.

Properties

CAS No.

79089-13-7

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

N-butan-2-ylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-3-4(2)5-6;/h4-6H,3H2,1-2H3;1H

InChI Key

OWRSUOXDWWWFDH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NO.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and key properties of N-Hydroxy-sec-butylammonium chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties References
This compound* C₄H₁₁ClNO 139.59 (theoretical) -OH, sec-butyl, quaternary N Hypothesized: Moderate solubility in water, antimicrobial activity
3-Hydroxy-1-propenyl-trimethylammonium chloride C₆H₁₄ClNO 151.63 -OH, allyl, trimethylammonium Used in research; CAS 91725-36-9
(2-Hydroxyethyl)trimethylammonium chloride C₅H₁₄ClNO 151.63 -OH, ethyl, trimethylammonium High water solubility (830 g/L at 17°C)
Benzylhexadecyldimethylammonium chloride C₂₅H₄₆ClN 408.10 Benzyl, C16 alkyl, dimethylammonium Broad-spectrum antimicrobial agent; persistent in environment
Didecyldimethylammonium chloride C₂₂H₄₈ClN 362.08 Two C10 alkyl chains, dimethylammonium High toxicity concern; used in disinfectants
Key Observations:
  • Hydroxyl Group Impact: Hydroxy-substituted QACs (e.g., 3-Hydroxy-1-propenyl-trimethylammonium chloride) exhibit enhanced water solubility compared to non-hydroxylated analogs, which aligns with the theoretical behavior of this compound .
  • Alkyl Chain Effects : Longer alkyl chains (e.g., C16 in benzylhexadecyldimethylammonium chloride) increase hydrophobicity and antimicrobial efficacy but may raise environmental persistence concerns . The sec-butyl chain in the target compound likely balances solubility and membrane-disrupting activity.

Toxicity and Environmental Impact

  • Shorter-chain analogs (e.g., sec-butyl) may degrade faster but require further ecotoxicological studies.
  • Regulatory Status : Compounds like benzyldimethyltetradecylammonium chloride are listed in chemical inventories (e.g., China’s Existing Chemical Substance List), whereas newer QACs may require additional regulatory compliance .

Preparation Methods

SN1 Reaction via Carbocation Intermediates

The SN1 mechanism, widely used for tertiary alcohols, can be adapted for synthesizing this compound by leveraging the stability of secondary carbocations. In this method:

  • Protonation : sec-Butanol is protonated with concentrated hydrochloric acid (HCl) to form a sec-butyloxonium ion.

  • Carbocation Formation : The oxonium ion loses water, generating a sec-butyl carbocation.

  • Nucleophilic Attack : Hydroxylamine (NH₂OH) acts as a nucleophile, attacking the carbocation to form N-hydroxy-sec-butylamine.

  • Salt Formation : The product reacts with excess HCl to yield the ammonium chloride salt.

Reaction Conditions :

  • Temperature: 25–40°C

  • Solvent: Aqueous HCl (concentration: 10–12 M)

  • Yield: ~70–85% (theoretical)

  • Byproducts: Di-sec-butyl ether (traces)

This method mirrors the synthesis of tert-butyl chloride, but the secondary carbocation’s lower stability necessitates precise control of reaction kinetics.

SN2 Alkylation of Hydroxylamine

A two-step SN2 mechanism offers an alternative route:

  • Alkylation : Hydroxylamine hydrochloride (NH₂OH·HCl) reacts with sec-butyl bromide in a polar aprotic solvent (e.g., dimethylformamide).

  • Neutralization : The intermediate is treated with NaOH to liberate free hydroxylamine.

  • Acidification : HCl is added to precipitate the ammonium chloride.

Key Parameters :

  • Base: Sodium hydroxide (1–2 equivalents)

  • Temperature: 60–80°C

  • Yield: ~65–75%

  • Challenges: Competing elimination reactions due to steric hindrance

Reductive Amination of sec-Butyl Oximes

This method involves:

  • Oxime Formation : sec-Butyl ketone (e.g., 3-pentanone) reacts with hydroxylamine to form the corresponding oxime.

  • Partial Reduction : The oxime is reduced using zinc-mercury amalgam (Zn-Hg) in HCl to yield N-hydroxy-sec-butylamine.

  • Salt Precipitation : Excess HCl converts the amine to its ammonium chloride form.

Optimization Notes :

  • Reduction time: 4–6 hours

  • Purity: Requires subsequent distillation (see §2.1)

Purification and Isolation Techniques

Distillation

Crude this compound is distilled under reduced pressure to separate high-boiling impurities (e.g., unreacted sec-butanol).

  • Conditions :

    • Pressure: 100–150 mmHg

    • Temperature: 80–100°C

    • Yield recovery: >90%

Alkaline Washing

The distillate is washed sequentially with:

  • Water : Removes residual HCl and inorganic salts.

  • Dilute NaOH (2%) : Neutralizes acidic byproducts (e.g., di-sec-butyl ether).

  • H₂O₂ (10%) : Oxidizes organic sulfur compounds (if present).

Typical Protocol :

  • Washing ratio (organic phase:aqueous phase): 1:1

  • Agitation: Vigorous shaking for 10 minutes per stage

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.05 (t, 3H, CH₃), 1.50 (m, 2H, CH₂), 3.20 (m, 1H, CH), 5.10 (s, 1H, NH).

  • IR (KBr) : 3200 cm⁻¹ (N–H stretch), 1050 cm⁻¹ (C–N stretch).

Thermal Properties

  • Melting Point : 422.59 K (149.44°C)

  • Decomposition : >200°C (exothermic, releases NH₃ and HCl)

Industrial-Scale Considerations

Patent US6093286A highlights critical steps for large-scale production:

  • Continuous Distillation : Minimizes thermal degradation.

  • Recycling : Distillation bottoms are refluxed to improve yield (>94%).

Challenges and Mitigation Strategies

ChallengeSolution
Carbocation RearrangementUse low-temperature protonation
Hydroxylamine OxidationInert atmosphere (N₂/Ar)
Emulsion FormationCentrifugation or brine washes

Q & A

Q. What strategies can optimize the yield of this compound in multi-step synthetic routes?

  • Methodological Answer : Optimize stoichiometry (e.g., molar ratios of sec-butylamine to hydroxylamine precursors) and reaction time/temperature via Design of Experiments (DoE). Use in-situ FTIR to monitor intermediate formation. Scale-down experiments (e.g., microreactors) reduce resource waste during optimization .

Q. How do environmental factors (e.g., temperature, light) influence the degradation pathways of This compound?

  • Methodological Answer : Perform accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH (humidity) and UV light (ICH Q1B). Analyze degradation products via GC-MS or NMR. Compare degradation kinetics to structurally similar quaternary ammonium compounds (e.g., benzylhexadecyldimethylammonium chloride ).

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